![molecular formula C14H12ClN3O2 B3036583 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine CAS No. 371171-20-9](/img/structure/B3036583.png)
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Overview
Description
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C14H12ClN3O2 . It has a molecular weight of 289.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3O2/c1-19-11-4-3-9 (7-12 (11)20-2)10-8-13-16-5-6-18 (13)14 (15)17-10/h3-8H,1-2H3 . This indicates the presence of a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 289.72 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
Antineoplastic Activity
A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, closely related to 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine, were synthesized and evaluated for their antineoplastic activity. Some derivatives showed variable degrees of activity against cancer cell lines, highlighting the potential of these compounds in cancer research (Abdel-Hafez, 2007).
Cytokinin-like Activity
Research on 7-chloro-imidazo[1,2-c]pyrimidines, which are structurally similar to the compound of interest, has demonstrated cytokinin-like activity in various biological assays. These studies contribute to understanding the role of purine ring structures in cytokinins and their analogs (Branca et al., 1986).
Anti-inflammatory and Analgesic Properties
Imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Certain derivatives, including those with a 5-chloro substitution, demonstrated significant activity in in vivo models, indicating potential therapeutic applications (Abignente et al., 1994).
Antimicrobial Activity
Compounds within the imidazo[1,2-a]pyrimidine class have exhibited antimicrobial activity against a variety of microorganisms. The presence of substituents like 5-chloro and 7-methyl groups has been linked to enhanced activity, suggesting the relevance of these compounds in developing new antimicrobial agents (Revanker et al., 1975).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-16-5-6-18(13)14(15)17-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZBGMPMJLEIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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